molecular formula C8H8N4O3 B14505681 2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione CAS No. 62812-13-9

2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione

Cat. No.: B14505681
CAS No.: 62812-13-9
M. Wt: 208.17 g/mol
InChI Key: HTCYZMYMYZGXAZ-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione can be achieved through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This method allows for the formation of the oxazepine ring through a cyclization process.

Another method involves the use of substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven . This approach is attractive due to its simplicity and short reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may bind to DNA or proteins, thereby affecting cellular processes and exhibiting its pharmacological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione is unique due to its specific oxazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62812-13-9

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

2-amino-4-methyl-9H-pyrimido[5,4-b][1,4]oxazepine-6,8-dione

InChI

InChI=1S/C8H8N4O3/c1-3-6-7(12-8(9)10-3)11-4(13)2-5(14)15-6/h2H2,1H3,(H3,9,10,11,12,13)

InChI Key

HTCYZMYMYZGXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)NC(=O)CC(=O)O2

Origin of Product

United States

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